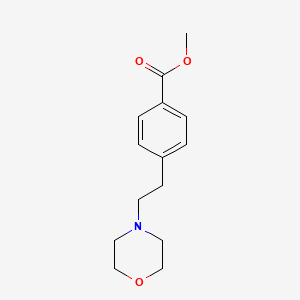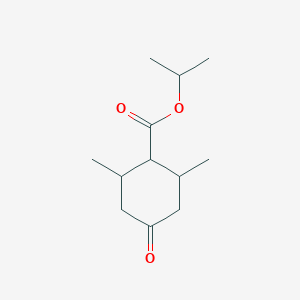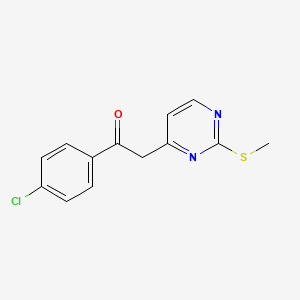
Methyl 4-(2-morpholin-4-ylethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-morpholin-4-ylethyl)benzoate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoic acid with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
Methyl 4-(2-morpholin-4-ylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-morpholin-4-ylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
作用機序
The mechanism of action of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
類似化合物との比較
Similar Compounds
Methyl 4-(2-bromoethyl)benzoate: A precursor in the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.
Methyl 4-(2-aminoethyl)benzoate: Similar structure but with an amino group instead of a morpholine group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxy group instead of a morpholine group.
Uniqueness
This compound is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. The morpholine group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
methyl 4-(2-morpholin-4-ylethyl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |
InChIキー |
RLKKVXJIQJPAQD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)

![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)



![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)
![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
